molecular formula C17H25N5O B12177603 N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

Cat. No.: B12177603
M. Wt: 315.4 g/mol
InChI Key: PWSXKYXVPYXZMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a cycloheptane ring and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves multi-step organic reactions The initial step often includes the formation of the pyrazole ring through the reaction of hydrazine with a diketone Subsequent steps involve the cyclization of the pyrazole ring with a suitable cycloheptane derivative under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The reaction conditions are meticulously controlled to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity. The compound’s structure allows it to interact with various biological molecules, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide
  • **N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate
  • **N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-thioamide

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H25N5O

Molecular Weight

315.4 g/mol

IUPAC Name

N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C17H25N5O/c1-10(2)22-12(4)15(11(3)21-22)18-17(23)16-13-8-6-5-7-9-14(13)19-20-16/h10H,5-9H2,1-4H3,(H,18,23)(H,19,20)

InChI Key

PWSXKYXVPYXZMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)NC(=O)C2=NNC3=C2CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.